3,6-Dimethylphenanthrene
Overview
Description
3,6-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14. It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 3 and 6 positions on the phenanthrene ring system. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
The primary targets of 3,6-Dimethylphenanthrene are not well-defined in the literature. This compound is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH). PAHs are known to interact with various cellular components, but the specific targets of this compound remain to be identified .
Mode of Action
It’s known that pahs can interact with cellular components and potentially disrupt normal cellular functions
Biochemical Pathways
has been reported to utilize this compound as its sole source of carbon and energy, suggesting that this compound can be metabolized by certain bacteria
Pharmacokinetics
Given its chemical structure, it is likely to have low water solubility and high lipid solubility, which could influence its bioavailability and distribution within the body .
Result of Action
As a PAH, it may have potential toxic effects, but specific studies on this compound are lacking .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability and reactivity could be affected by temperature, pH, and the presence of other chemicals in the environment . Furthermore, its bioavailability and toxicity could be influenced by factors such as the presence of organic matter in the environment and the specific characteristics of the biological system in which it is present .
Biochemical Analysis
Biochemical Properties
It has been found that certain bacteria, such as a strain of Sphingomonas sp., can utilize 3,6-Dimethylphenanthrene as its sole source of carbon and energy . This suggests that this compound can interact with certain enzymes and proteins within these bacteria, leading to its degradation .
Cellular Effects
It has been suggested that methylated phenanthrenes, like this compound, are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling . This indicates that this compound may have significant effects on cell signaling pathways.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Metabolic Pathways
The metabolic pathways involving this compound are not fully understood. It has been found that a strain of Sphingomonas sp. can metabolize this compound, suggesting that it is involved in certain metabolic pathways in these bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dimethylphenanthrene can be synthesized through several methods. One common approach involves the alkylation of phenanthrene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. One such method includes the use of zeolite catalysts to facilitate the methylation of phenanthrene. This process is carried out at elevated temperatures and pressures to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydrogenated phenanthrene derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
3,6-Dimethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on its biological activity includes studies on its potential mutagenic and carcinogenic properties.
Medicine: Investigations into its interactions with biological macromolecules to understand its potential therapeutic applications.
Comparison with Similar Compounds
Phenanthrene: The parent compound without methyl groups.
1,2-Dimethylphenanthrene: Methyl groups at different positions.
9,10-Dimethylphenanthrene: Another isomer with methyl groups at the 9 and 10 positions.
Uniqueness: 3,6-Dimethylphenanthrene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This positioning can affect its interaction with other molecules, making it distinct from other dimethylphenanthrene isomers .
Properties
IUPAC Name |
3,6-dimethylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-3-5-13-7-8-14-6-4-12(2)10-16(14)15(13)9-11/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIBPZBOAJFEJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052682 | |
Record name | 3,6-Dimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052682 | |
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Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White needles; [TCI America MSDS] | |
Record name | 3,6-Dimethylphenanthrene | |
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Vapor Pressure |
0.0000182 [mmHg] | |
Record name | 3,6-Dimethylphenanthrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1576-67-6 | |
Record name | 3,6-Dimethylphenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1576-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,6-Dimethylphenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576676 | |
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Record name | 3,6-DIMETHYLPHENANTHRENE | |
Source | DTP/NCI | |
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Record name | 3,6-Dimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dimethylphenanthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.919 | |
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Record name | 3,6-DIMETHYLPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental fate of 3,6-Dimethylphenanthrene?
A1: this compound, an alkylated polycyclic aromatic hydrocarbon (PAH), is commonly found in crude oil and refined petroleum products. [] Research shows that it can be degraded by certain bacteria, like Sphingobium quisquiliarum EPA505. [] This bacterium transforms this compound through a metabolic pathway primarily involving the mono-oxidation of its methyl group. [] Interestingly, studies suggest that while biodegradation can remove this compound from the environment, its initial metabolic products might exhibit increased toxicity due to enhanced solubility and inherent toxicity. [] Further investigation into the long-term fate and impact of these metabolites is crucial for environmental risk assessment.
Q2: How does the structure of this compound influence its biodegradation?
A2: The position of the methyl group in alkylated PAHs like this compound plays a significant role in their biodegradation. [] Research using Nereis diversicolor (a marine worm) demonstrated that both the accumulation and metabolism of this compound, along with other alkyl-PAHs, were influenced by the specific position of the methyl group. [] This isomer-specific preference highlights the importance of structural considerations in understanding the environmental fate and biodegradation pathways of alkylated PAHs.
Q3: What are the primary metabolites of this compound in biological systems?
A3: Studies using Nereis diversicolor have identified polycyclic aromatic acids (PAAs) as the primary metabolites of this compound and other alkyl-PAHs. [] These findings suggest that PAAs, as metabolic products of alkyl-PAHs, could represent a new class of environmental contaminants. [] Therefore, future ecological risk assessments should consider the potential impact of PAAs originating from the biodegradation of alkylated PAHs like this compound.
Q4: How is this compound analyzed in complex matrices?
A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for quantifying this compound in complex mixtures. [] This method offers high sensitivity and selectivity, allowing for the detection and quantification of this compound at trace levels in environmental samples like ambient air particulate matter. [] Researchers have developed and validated analytical methods using GC-MS to accurately measure this compound concentrations in various matrices, enabling its monitoring and risk assessment in different environmental compartments. []
Q5: Has this compound been found in food products?
A5: Yes, this compound has been identified as one of the main polycyclic aromatic hydrocarbons (PAHs) present in various food products, including meat, smoked fish, yeast, and unrefined sunflower oil. [] High-performance gas-liquid chromatography (GLC) analysis, a highly sensitive method, was used to create a profile of PAHs, revealing the presence of this compound alongside other PAHs like phenanthrene, anthracene, and pyrene. [] This finding underscores the importance of monitoring PAH levels in food to ensure consumer safety.
Q6: What unique chemical properties does this compound exhibit?
A6: this compound forms charge-transfer complexes with molecules like 2,4,5,7-tetranitro-9-fluorenone. [] X-ray crystallography studies revealed the specific stacking arrangement of these molecules in the complex, highlighting the intermolecular interactions at play. [] This property distinguishes this compound from other PAHs and opens avenues for investigating its potential applications in material science and supramolecular chemistry.
Q7: How does the structure of this compound relate to its reactivity?
A7: Studies on the acid-catalyzed hydrogen exchange of 9-tritiated polymethylphenanthrenes, including this compound, have provided insights into the relationship between its structure and reactivity. [] The reactivity of this compound aligns with predictions based on the individual effects of methyl substituents in phenanthrene, indicating minimal strain within its structure. [] This understanding of structure-reactivity relationships is crucial for predicting the behavior of this compound in chemical reactions and environmental processes.
Q8: Are there any spectroscopic techniques used to characterize this compound?
A8: Yes, researchers utilize vibrational spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman spectroscopy to analyze this compound. [] These techniques provide valuable information about the molecule's vibrational modes, aiding in its structural characterization and identification. [] Combined with computational calculations, these spectroscopic methods offer a comprehensive understanding of the structural features and vibrational behavior of this compound.
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